molecular formula C9H18O B1219822 5-Methyl-2-octanone CAS No. 58654-67-4

5-Methyl-2-octanone

Cat. No.: B1219822
CAS No.: 58654-67-4
M. Wt: 142.24 g/mol
InChI Key: UPVLGOPSYZTLGB-UHFFFAOYSA-N
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Description

5-Methyl-2-octanone, also known as this compound, is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Behavior

  • Glass Transition in Nonrigid Molecules: Research by Johari and Goldstein (1971) investigated the dielectric properties of substances including 5-methyl-3-heptanol, related to 5-Methyl-2-octanone, to understand their behavior near glass transition temperatures (Johari & Goldstein, 1971).

Biochemical Synthesis and Application

  • Synthesis of Enantiomers in Biochemistry: Naoshima, Hayashi, and Ochi (1988) synthesized enantiomers of 6-Methyl-3-octanone, closely related to this compound, from chiral materials, indicating its potential in biochemical applications (Naoshima, Hayashi, & Ochi, 1988).

Industrial Chemical Processes

  • Anodic Reactions in Chemical Manufacturing: Takeda et al. (1969) studied the anodic methylation of compounds including 2-Octanone, showing the significance of this compound in industrial chemical processes (Takeda, Wada, Torii, & Matsui, 1969).
  • Improvement in Alcohol Dehydrogenase Catalysed Reductions: Eckstein et al. (2004) explored the use of ionic liquids to enhance the reduction of 2-octanone, highlighting the potential of this compound in improving biocatalytic processes (Eckstein, Villela Filho, Liese, & Kragl, 2004).

Biofuel Research and Development

  • Combustion Kinetics in Biofuels: Hemken et al. (2017) analyzed the combustion of 2-butanone, which is structurally similar to this compound, providing insights into its potential as a biofuel (Hemken et al., 2017).

Novel Applications in Pest Management

Safety and Hazards

Safety data sheets indicate that 5-Methyl-2-octanone is a flammable liquid and vapor. It is harmful if inhaled and can cause serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

5-Methyl-2-octanone plays a significant role in biochemical reactions, particularly as an inhibitor of gram-negative bacteria. It has been shown to be effective against Escherichia coli, Salmonella enterica, and Pseudomonas aeruginosa . The compound interacts with various enzymes and proteins, including the acyl carrier protein in the cytoplasmic membrane, which is crucial for fatty acid synthesis . By binding to this protein, this compound inhibits the synthesis of fatty acids, thereby exerting its antibacterial effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to have neurotoxic effects in rats, indicating its potential impact on the nervous system . Additionally, this compound influences cell signaling pathways and gene expression. For instance, it can induce defensive behaviors in plants and fungi, such as the accumulation of mycotoxins and the activation of phytohormone signaling cascades . These effects highlight the compound’s ability to modulate cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of fatty acid synthesis by binding to the acyl carrier protein in the cytoplasmic membrane . This binding interaction disrupts the normal function of the protein, leading to a decrease in fatty acid production. Additionally, this compound has been shown to affect gene expression by modulating signaling pathways and inducing the expression of specific genes involved in defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary. For example, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, which can impact overall cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit the growth of gram-negative bacteria without causing significant toxicity . At higher doses, this compound can have adverse effects, including neurotoxicity and liver swelling . These findings suggest that there is a threshold for the safe use of this compound, and careful consideration of dosage is necessary to avoid toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. One of the primary pathways is its metabolism to 2,5-nonanedione and 2-hexanone through ω-oxidation . These metabolites are further processed through oxidative and decarboxylative steps, leading to the production of 2,5-hexanedione, a compound known for its neurotoxic effects . The involvement of this compound in these pathways highlights its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with the acyl carrier protein in the cytoplasmic membrane, which plays a role in its localization and accumulation . Additionally, this compound’s distribution within tissues can be influenced by its chemical properties, such as its solubility and affinity for specific biomolecules .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasmic membrane, where it interacts with the acyl carrier protein . This localization is crucial for its activity, as it allows the compound to effectively inhibit fatty acid synthesis. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its function and activity within the cell .

Properties

IUPAC Name

5-methyloctan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-5-8(2)6-7-9(3)10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVLGOPSYZTLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041444
Record name 5-Methyl-2-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58654-67-4
Record name 5-Methyl-2-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58654-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-octanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058654674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octanone, 5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Methyl-2-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyloctan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-METHYL-2-OCTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUT0C28KSI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can enzymes be engineered to break down larger ketone substrates like 5-methyl-2-octanone?

A1: Yes, research suggests that it's possible to modify enzymes to accommodate larger ketone substrates. A study focusing on leucine amine dehydrogenase (L-AmDH) demonstrated that specific mutations could alter the enzyme's substrate specificity. [] While the original L-AmDH was inactive towards ketones larger than 2-hexanone, the introduction of mutations like L39A and L39G enabled activity for straight-chain ketones up to 2-decanone. Further modifications, combining these mutations with A112G, expanded the enzyme's activity to include branched ketones like this compound. [] This highlights the potential for protein engineering to modify enzyme activity and substrate scope.

Q2: Are there any natural products that exhibit antibacterial activity potentially linked to this compound?

A2: Research suggests that Commiphora wightii (Arn.) Bhandari. gum extract, also known as guggul gum, displays antibacterial properties and contains this compound. [] While the exact mechanism of action remains unclear, studies indicate that a compound identified as 5(1methyl, 1-amino ethyl)-5-methyl-2-octanone within the gum extract exhibits antibacterial activity. [] This finding warrants further investigation into the potential role of this compound derivatives in contributing to the antibacterial properties observed in guggul gum extract.

Q3: Does this compound pose any potential health risks?

A3: While the provided research articles don't delve into the specific toxicological profile of this compound, one study points to the potential neurotoxicity of commercial-grade methyl heptyl ketone, which is another name for this compound. [] It's important to note that this study doesn't directly assess the toxicity of pure this compound, and further research is required to determine its safety profile.

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